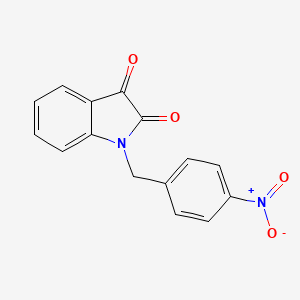

1-(4-nitrobenzyl)-1H-indole-2,3-dione

Description

Historical Context and Chemical Significance of the Isatin (B1672199) Scaffold

The journey of isatin began in 1841 when it was first obtained by the oxidation of indigo (B80030) dye. This discovery unveiled a heterocyclic scaffold that would become a cornerstone in synthetic and medicinal chemistry. libretexts.org Naturally occurring in various plants, such as those of the Isatis genus, and even identified as a metabolic derivative of adrenaline in humans, the isatin core is a "privileged" structure in nature and the laboratory. nih.gov

The chemical significance of the isatin scaffold lies in its rich and diverse reactivity. The presence of a ketone carbonyl at the C-3 position and an amide carbonyl (or γ-lactam) at the C-2 position, fused to an aromatic benzene (B151609) ring, provides multiple sites for chemical modification. Isatins readily undergo a variety of chemical transformations, including:

N-functionalization: The nitrogen atom of the indole (B1671886) ring can be easily substituted, a key feature that will be discussed in detail.

Reactions at the C-3 carbonyl: This ketone group is highly susceptible to nucleophilic attack, participating in condensation reactions, Wittig reactions, and the formation of spirocyclic systems. researchgate.net

Electrophilic aromatic substitution: The benzene ring can be functionalized, typically at the C-5 and C-7 positions. nih.gov

Ring-expansion reactions: The isatin core can be rearranged to form larger heterocyclic systems like quinolines.

This chemical versatility has established the isatin scaffold as a fundamental building block for the synthesis of a multitude of heterocyclic compounds, including various alkaloids and pharmacologically active agents. nih.gov

Importance of N-Substituted Indole-2,3-diones as Versatile Synthetic Substrates

Among the myriad of N-substituted isatins, 1-(4-nitrobenzyl)-1H-indole-2,3-dione stands out as a particularly useful synthetic intermediate. The presence of the 4-nitrobenzyl group, an electron-withdrawing moiety, can influence the reactivity of the isatin core. The synthesis of this compound is a prime example of the N-alkylation of isatin.

The direct N-alkylation of isatin with 4-nitrobenzyl bromide is a common synthetic route. The outcome of this reaction is highly dependent on the reaction conditions, showcasing the versatility of the isatin scaffold as a substrate. For instance, the choice of base and solvent can direct the reaction towards different products.

| Alkylating Agent | Base | Solvent | Temperature | Major Product | Reference |

|---|---|---|---|---|---|

| 4-Nitrobenzyl bromide | K₂CO₃ | Various | Various | This compound (N-alkylation) | nih.gov |

| 4-Nitrobenzyl bromide | EtO⁻/EtOH | Ethanol (B145695) | 5-10°C | 3'-(4-nitrophenyl)spiro[indole-3,2'-oxiran]-2-one (Epoxidation) | nih.gov |

| 4-Nitrobenzyl bromide | EtO⁻/EtOH | Ethanol | 20-25°C (24h) | 1,4-dihydro-3-hydroxy-2-(4-nitrophenyl)-4-oxoquinoline (Rearrangement) | nih.gov |

As illustrated in the table, the use of a weaker base like potassium carbonate (K₂CO₃) generally favors the desired N-alkylation to yield this compound. nih.gov However, a stronger base such as sodium ethoxide (EtO⁻) in ethanol at low temperatures leads to the formation of a spiro-epoxide. nih.gov At a slightly higher temperature, a rearrangement occurs to form a quinoline (B57606) derivative. nih.gov This demonstrates the remarkable versatility of the N-substituted isatin scaffold, where subtle changes in reaction conditions can lead to completely different molecular architectures.

The utility of this compound extends to its use as a precursor for more complex molecules. The reactive C-3 carbonyl group is a key handle for further synthetic transformations. For example, it can undergo condensation reactions with active methylene (B1212753) compounds to generate a variety of derivatives. Furthermore, N-substituted isatins are pivotal in the synthesis of spirooxindoles, a class of compounds with significant biological activities. beilstein-journals.org The 1-(4-nitrobenzyl) substituent can be carried through these synthetic sequences, imparting its electronic properties on the final product, or it can be potentially modified in later steps.

The development of efficient methods for the synthesis of N-substituted isatins, such as microwave-assisted protocols, has further enhanced their accessibility and utility in synthetic chemistry. beilstein-journals.orgorganic-chemistry.org These methods often lead to higher yields, shorter reaction times, and cleaner products, making compounds like this compound readily available for further synthetic exploration.

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-nitrophenyl)methyl]indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4/c18-14-12-3-1-2-4-13(12)16(15(14)19)9-10-5-7-11(8-6-10)17(20)21/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSNEAMVFHNNKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001254521 | |

| Record name | 1-[(4-Nitrophenyl)methyl]-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001254521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31541-33-0 | |

| Record name | 1-[(4-Nitrophenyl)methyl]-1H-indole-2,3-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31541-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Nitrophenyl)methyl]-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001254521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of 1 4 Nitrobenzyl 1h Indole 2,3 Dione

Electrophilic Aromatic Substitution on the Nitrobenzyl Moiety

The 4-nitrobenzyl group attached to the nitrogen atom of the isatin (B1672199) ring is generally unreactive towards electrophilic aromatic substitution (SEAr). This diminished reactivity is a direct consequence of the nitro group (-NO₂), which is a powerful electron-withdrawing group. The nitro group deactivates the benzene (B151609) ring by significantly reducing its electron density, making it a poor nucleophile for attacking incoming electrophiles. wikipedia.orgmasterorganicchemistry.com

In the event that a substitution reaction is forced to occur under harsh conditions, the directing effect of the functional groups would come into play. The nitro group is a strong meta-director, while the benzyl (B1604629) group (attached to the isatin nitrogen) is an ortho-, para-director. masterorganicchemistry.com Given the strong deactivating nature of the nitro group, any potential electrophilic attack would be slow and would preferentially occur at the positions meta to the nitro group (and ortho to the CH₂-isatin substituent). However, literature specifically detailing successful electrophilic aromatic substitution reactions on the nitrobenzyl moiety of 1-(4-nitrobenzyl)-1H-indole-2,3-dione is scarce, reflecting the chemical recalcitrance of this part of the molecule to such transformations.

Reactions at the Indole-2,3-dione Nucleus

The indole-2,3-dione (isatin) core is a versatile scaffold that undergoes a wide array of chemical reactions. wikipedia.orgnih.gov The presence of two carbonyl groups, a lactam linkage, and an aromatic ring provides multiple sites for chemical modification. The electron-withdrawing character of the N-(4-nitrobenzyl) substituent is known to influence the reactivity of the isatin nucleus, particularly at the carbonyl centers. nih.govresearchgate.net

The C-2 (amide) and C-3 (keto) carbonyl groups are key centers of reactivity in the isatin ring system. wikipedia.org They are both susceptible to nucleophilic attack, with the C-3 keto-carbonyl generally being more electrophilic and thus more reactive towards nucleophiles. nih.gov

Nucleophilic addition is a fundamental reaction pathway for the isatin core. wikipedia.org A variety of nucleophiles, including amines, hydrazines, and organometallic reagents, can add to the C-3 carbonyl group. For instance, the reaction of isatin derivatives with secondary aliphatic amines typically begins with a nucleophilic attack at the 3-position. scispace.com The regioselectivity of the addition (i.e., whether the attack occurs at C-2 or C-3) is influenced by the nature of the N-substituent and the reaction conditions. wikipedia.org The presence of the electron-withdrawing 4-nitrobenzyl group at the N-1 position enhances the electrophilicity of the carbonyl carbons, facilitating these addition reactions.

The isatin ring can undergo cleavage under certain conditions, often initiated by nucleophilic attack. The N-1 substituted isatin ring is susceptible to hydrolytic cleavage in the presence of a base. The reaction of isatins with secondary amines, for example, can lead to the formation of ring-opened products such as 2-amino-phenylglyoxamides. scispace.com This process involves an initial nucleophilic attack at the C-2 amide carbonyl, followed by the breaking of the N1-C2 bond. The presence of an electron-deficient N-substituent, such as the 4-nitrobenzyl group, is known to make the isatin ring more susceptible to this type of nucleophilic ring-opening. researchgate.net

The C-3 carbonyl group is the most reactive site for many transformations of the isatin nucleus, serving as a key electrophilic center for condensation reactions and the construction of more complex molecular architectures. rsc.orgsemanticscholar.org

A significant application of the reactivity at the C-3 position is the synthesis of spiro compounds. jetir.org Spirooxindoles, which feature a spirocyclic junction at the C-3 position of the isatin core, are prevalent motifs in various biologically active molecules. nih.gov These are commonly synthesized through multicomponent reactions or cycloaddition reactions where the isatin C-3 carbonyl acts as the electrophile. nih.govbeilstein-journals.orgresearchgate.net

For example, three-component reactions involving an isatin derivative, an amine, and a compound with an active methylene (B1212753) group can yield complex spiroheterocycles. beilstein-journals.org The reaction of this compound with various nucleophiles in cycloaddition reactions leads to the formation of diverse spirooxindole frameworks. The initial step in many of these syntheses is the nucleophilic attack on the C-3 carbonyl, highlighting its pivotal role in these transformations.

Table of Reaction Conditions for Spiro Derivative Synthesis from Isatins

| Reactants | Catalyst/Solvent | Product Type | Reference |

| Isatin, β-amino amide | Alum, EtOH | Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione | nih.gov |

| Isatin, 2-aminobenzylamine | Acetic Acid | Indolo[3,2-c]quinolin-6-ones (via spiro intermediate) | researchgate.net |

| Isatin, Arylamine, Cyclopentane-1,3-dione | Acetic Acid | Spiro[dihydropyridine-oxindole] | beilstein-journals.org |

| Isatin, Hydrazonoyl chlorides | N/A | Spiro[indoline-3,2′- nih.govresearchgate.netresearchgate.netoxadiazol]-2-one | researchgate.net |

| Isatin, Azomethine ylide | N/A | Dispirooxindole derivatives | researchgate.net |

Reactions Involving the C-3 Position

Schiff Base Formation

The reaction of this compound with primary amines is a well-established method for the synthesis of isatin-derived Schiff bases (imines). This condensation reaction typically occurs at the C3-carbonyl group, which is significantly more electrophilic than the C2-amide carbonyl. The reaction proceeds by the nucleophilic attack of the primary amine on the C3-carbonyl carbon, followed by dehydration to yield the corresponding 3-imino derivative.

The reaction is often catalyzed by acids, such as glacial acetic acid, and can be carried out in various solvents, most commonly ethanol (B145695) or methanol. The presence of the electron-withdrawing 4-nitrobenzyl group enhances the electrophilicity of the C3-carbonyl, often facilitating the reaction and leading to high yields of the desired Schiff bases. These products are valuable intermediates in the synthesis of more complex heterocyclic systems, including spiro-compounds.

Research has demonstrated the successful synthesis of a series of Schiff bases by reacting this compound with various aromatic and heterocyclic amines. For instance, condensation with aminoguanidine (B1677879) bicarbonate in the presence of concentrated hydrochloric acid yields the corresponding guanylhydrazone, a type of Schiff base. Similarly, reactions with thiosemicarbazide (B42300) derivatives produce thiosemicarbazones, which are important precursors for the synthesis of 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) derivatives.

Table 1: Synthesis of Schiff Bases from this compound

| Amine Reactant | Catalyst/Solvent | Product | Yield (%) | Ref |

| 4-Aminoantipyrine | Glacial Acetic Acid / Ethanol | 3-(4-Antipyrinylamino)-1-(4-nitrobenzyl)-1H-indole-2-one | 88 | |

| 2-Aminothiazole | Glacial Acetic Acid / Ethanol | 1-(4-Nitrobenzyl)-3-(thiazol-2-ylimino)indolin-2-one | 92 | |

| Sulfanilamide | Glacial Acetic Acid / Ethanol | N-((1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)amino)benzenesulfonamide | 85 |

Ring Expansion Reactions

This compound serves as a versatile precursor in ring expansion reactions, leading to the formation of larger heterocyclic structures such as quinoline (B57606) and quinoxaline (B1680401) derivatives. A classic example is the Pfitzinger reaction, which involves the condensation of isatin derivatives with α-methylene carbonyl compounds in the presence of a base.

In this reaction, the isatin ring is opened, and subsequent cyclization with the active methylene compound leads to the formation of a quinoline-4-carboxylic acid derivative. The reaction of this compound with compounds like acetophenone (B1666503) or cyclohexanone (B45756) in the presence of aqueous or alcoholic potassium hydroxide (B78521) would yield the corresponding N-(4-nitrobenzyl) substituted quinoline derivatives.

Another significant ring expansion pathway involves the reaction with o-phenylenediamine. This condensation reaction typically occurs between the C2 and C3 dicarbonyl unit of the isatin core and the two amino groups of o-phenylenediamine, resulting in the formation of a quinoxaline ring fused to the original benzene ring of the isatin. The resulting compound is an indolo[2,3-b]quinoxaline derivative. This reaction is usually carried out in an alcoholic solvent, often with catalytic amounts of acetic acid, to afford the product in high yield.

Friedel-Crafts Reactions

The C3-carbonyl group of this compound is susceptible to nucleophilic attack by electron-rich aromatic compounds in Friedel-Crafts-type reactions. This reaction, typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃) or a Brønsted acid, results in the formation of 3-aryl-3-hydroxy-2-oxindoles.

The process involves the activation of the C3-carbonyl by the catalyst, enhancing its electrophilicity. A subsequent nucleophilic attack by the aromatic substrate (e.g., benzene, toluene, or anisole) at the C3 position leads to the formation of a new carbon-carbon bond. The resulting products are important precursors for the synthesis of various biologically active molecules and spiro-oxindoles. The 4-nitrobenzyl group, being strongly electron-withdrawing, increases the reactivity of the carbonyl group towards this nucleophilic attack.

Aldol (B89426) Condensation Reactions

This compound readily undergoes aldol-type condensation reactions at its C3-carbonyl position with compounds containing an active methylene group. This reaction, often referred to as the Knoevenagel condensation, is typically catalyzed by a weak base such as piperidine (B6355638) or pyridine.

The reaction provides a straightforward route to 3-substituted-2-oxindole derivatives, which are valuable scaffolds in medicinal chemistry. The base abstracts a proton from the active methylene compound (e.g., malononitrile (B47326), ethyl cyanoacetate, or a ketone) to generate a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic C3-carbonyl of the this compound. The intermediate aldol product subsequently undergoes dehydration to yield the final condensed product with a C=C double bond at the C3 position.

Table 2: Aldol Condensation of this compound with Active Methylene Compounds

| Active Methylene Compound | Base / Solvent | Product | Yield (%) | Ref |

| Acetophenone | Piperidine / Ethanol | 3-(2-oxo-2-phenylethylidene)-1-(4-nitrobenzyl)indolin-2-one | 89 | |

| Indan-1-one | Piperidine / Ethanol | 3-(1-oxoindan-2-ylidene)-1-(4-nitrobenzyl)indolin-2-one | 91 | |

| 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | Piperidine / Ethanol | 4-((1-(4-nitrobenzyl)-2-oxoindolin-3-ylidene)methyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | 94 |

Influence of the 4-Nitrobenzyl Substituent on Reaction Selectivity and Rate

The 4-nitrobenzyl group attached to the nitrogen atom of the indole (B1671886) ring plays a crucial electronic role in dictating the reactivity of this compound. This substituent exerts a strong electron-withdrawing effect through both resonance and inductive effects (-R and -I).

This electron-withdrawing nature significantly impacts the electrophilicity of the carbonyl carbons, particularly the C3-ketone. By pulling electron density away from the indole ring system, the 4-nitrobenzyl group makes the C3-carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack. This electronic activation generally leads to an increase in reaction rates for transformations involving a nucleophilic attack at this position, such as Schiff base formation, aldol condensation, and Friedel-Crafts reactions, when compared to isatin derivatives bearing electron-donating or less electron-withdrawing N-substituents.

Furthermore, this enhanced electrophilicity reinforces the inherent selectivity of the isatin core. The C3-carbonyl is intrinsically more reactive than the C2-amide carbonyl due to the delocalization of the nitrogen lone pair into the C2-carbonyl, which reduces its electrophilic character. The potent electron-withdrawing effect of the 4-nitrobenzyl group exacerbates this difference, ensuring that nucleophilic attacks occur almost exclusively at the C3 position. This high degree of regioselectivity is a cornerstone of the synthetic utility of N-substituted isatins, allowing for predictable and controlled chemical modifications.

Structural Elucidation and Spectroscopic Characterization Techniques for 1 4 Nitrobenzyl 1h Indole 2,3 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the carbon-hydrogen framework of an organic molecule. For 1-(4-nitrobenzyl)-1H-indole-2,3-dione, both ¹H and ¹³C NMR, along with two-dimensional techniques, provide definitive structural information.

The proton NMR spectrum of this compound provides key information about the number, environment, and connectivity of protons in the molecule. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the protons on the isatin (B1672199) core and the 4-nitrobenzyl group.

The methylene (B1212753) bridge protons (N-CH₂) appear as a characteristic singlet, indicating no adjacent protons to couple with. The aromatic protons of the isatin moiety typically appear as a set of four signals in the downfield region, exhibiting splitting patterns (doublets and triplets) characteristic of a substituted benzene (B151609) ring. The protons of the 4-nitrobenzyl group also appear in the aromatic region, showing a distinct AA'BB' system due to the para-substitution pattern of the nitro group. The protons ortho to the nitro group are shifted further downfield due to its strong electron-withdrawing nature.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 8.26 | d | 8.0 | 2H | H-2', H-6' (Nitrobenzyl) |

| 7.69 | d | 7.0 | 1H | H-7 (Isatin) |

| 7.55-7.54 | m | - | 3H | H-6 (Isatin), H-3', H-5' (Nitrobenzyl) |

| 7.18 | t | 7.5 | 1H | H-5 (Isatin) |

| 6.74 | d | 8.0 | 1H | H-4 (Isatin) |

| 5.06 | s | - | 2H | N-CH₂ |

Note: Assignments are based on typical chemical shifts and coupling patterns for N-substituted isatins.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum shows signals for all 15 carbon atoms in the molecule. The two carbonyl carbons (C-2 and C-3) of the isatin dione (B5365651) system are particularly characteristic, appearing far downfield. The aromatic carbons of both the isatin and 4-nitrobenzyl rings appear in the typical aromatic region (δ 110-150 ppm), while the methylene bridge carbon (N-CH₂) appears in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~183 | C-3 (C=O) |

| ~158 | C-2 (C=O) |

| ~150 | C-7a (Isatin) |

| ~148 | C-4' (Nitrobenzyl) |

| ~142 | C-1' (Nitrobenzyl) |

| ~138 | C-6 (Isatin) |

| ~129 | C-3', C-5' (Nitrobenzyl) |

| ~125 | C-5 (Isatin) |

| ~124 | C-2', C-6' (Nitrobenzyl) |

| ~118 | C-3a (Isatin) |

| ~117 | C-4 (Isatin) |

| ~111 | C-7 (Isatin) |

| ~44 | N-CH₂ |

Note: These are predicted values based on known data for similar N-substituted isatin structures. Actual experimental values may vary.

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between adjacent protons. For the isatin ring, this would confirm the connectivity between H-4, H-5, H-6, and H-7. For the 4-nitrobenzyl ring, correlations would be seen between the ortho (H-2'/H-6') and meta (H-3'/H-5') protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the N-CH₂ proton signal at 5.06 ppm to its carbon, and each aromatic proton to its respective carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. Key HMBC correlations would include the N-CH₂ protons (δ 5.06 ppm) showing correlations to the isatin carbonyl carbon (C-2), the isatin bridgehead carbon (C-7a), and the ipso-carbon of the nitrobenzyl ring (C-1'). Protons on the isatin ring (H-7) would show correlations to the carbonyl carbon C-2, which helps in assigning the quaternary carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands that confirm its key structural features. The most prominent bands are from the carbonyl groups of the isatin core and the nitro group.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~1735 | Strong | C=O stretching (C-2, Amide carbonyl) |

| ~1715 | Strong | C=O stretching (C-3, Ketone carbonyl) |

| ~1610 | Medium | C=C stretching (Aromatic rings) |

| ~1520 | Strong | N-O asymmetric stretching (Nitro group) |

| ~1345 | Strong | N-O symmetric stretching (Nitro group) |

| ~750 | Strong | C-H bending (Ortho-disubstituted isatin ring) |

Note: Values are typical for N-substituted isatins and aromatic nitro compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and formula.

The mass spectrum of this compound typically shows a prominent molecular ion peak [M]⁺ or a pseudomolecular ion peak such as [M+H]⁺ in electrospray ionization (ESI) mode. A common fragmentation pattern for N-benzyl isatins involves the cleavage of the bond between the nitrogen and the benzylic carbon, leading to characteristic fragment ions.

HRMS provides a highly accurate measurement of the molecular mass, which allows for the unambiguous determination of the elemental composition. For this compound, the molecular formula is C₁₅H₁₀N₂O₄.

The theoretical exact mass can be calculated and compared to the experimental value obtained from HRMS.

Calculated Exact Mass for C₁₅H₁₀N₂O₄ [M]⁺: 282.0641 Da

Calculated Exact Mass for C₁₅H₁₁N₂O₄ [M+H]⁺: 283.0719 Da

An experimentally determined mass that matches this theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula, confirming the identity of the compound.

X-ray Diffraction Analysis

For a molecule like this compound, a single-crystal XRD study would be necessary. This involves growing a suitable single crystal of the compound, mounting it on a diffractometer, and bombarding it with X-rays. The resulting diffraction pattern is then analyzed to solve the crystal structure.

While the specific crystallographic data for this compound is not published, data from the closely related compound, N-benzylindole-2,3-dione , provides valuable insight into the expected structural features. An analysis of N-benzylindole-2,3-dione revealed a monoclinic crystal system with the space group P21/c. The isatin core and the benzyl (B1604629) ring are not coplanar, exhibiting a significant dihedral angle between them. It is anticipated that this compound would adopt a similar non-planar conformation, influenced by the electronic and steric effects of the nitro group. The crystal packing would likely be stabilized by intermolecular interactions, such as C–H⋯O hydrogen bonds and potentially π–π stacking interactions involving the aromatic rings.

Another related compound, 1-(4-nitrobenzyl)-3-allyl-1H-benzo[d]imidazol-2(3H)-one , which shares the 1-(4-nitrobenzyl) moiety, also crystallizes in a monoclinic system (space group P21/n). In this structure, the solid-state geometry is stabilized by intermolecular π–π interactions. This suggests that such interactions could also play a significant role in the crystal packing of this compound.

A complete X-ray diffraction analysis would yield a detailed crystallographic data table, as illustrated by the hypothetical data in Table 1.

Table 1: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₁₅H₁₀N₂O₄ |

| Formula weight | 282.26 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

Note: The values in this table are hypothetical and represent the type of data that would be obtained from a single-crystal X-ray diffraction study.

Vibrational Spectroscopy for Characteristic Group Frequencies

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. Each functional group vibrates at a characteristic frequency, and these vibrations can be detected as absorption bands in an IR spectrum or as scattered light in a Raman spectrum.

For this compound, the vibrational spectrum is expected to show characteristic bands for the isatin core, the benzyl group, and the nitro group.

Isatin Core Vibrations: The indole-2,3-dione moiety has several characteristic vibrational modes. The two carbonyl groups (C=O) at positions 2 and 3 typically show strong absorption bands in the IR spectrum. The lactam C=O stretching vibration is usually observed at a higher wavenumber compared to the ketonic C=O stretching. Additionally, the C–N stretching and the aromatic C=C stretching vibrations of the indole (B1671886) ring will be present.

Nitrobenzyl Group Vibrations: The 4-nitrobenzyl group will introduce several distinct vibrational frequencies. The nitro group (NO₂) itself is characterized by strong symmetric and asymmetric stretching vibrations. The aromatic C–H stretching vibrations of the benzene ring and the C=C stretching vibrations within the ring will also be observable. Furthermore, the CH₂ group linking the benzyl and indole moieties will have its own characteristic stretching and bending vibrations.

A detailed analysis of the FTIR and Raman spectra allows for the assignment of these vibrational modes to specific functional groups, as shown in the hypothetical data in Table 2.

Table 2: Hypothetical Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| ~3100-3000 | Aromatic C-H stretch | Benzyl and Indole rings |

| ~2950-2850 | CH₂ stretch | Methylene bridge |

| ~1740 | C=O stretch (asymmetric) | C2-carbonyl (Lactam) |

| ~1720 | C=O stretch (symmetric) | C3-carbonyl (Ketone) |

| ~1610 | C=C stretch | Aromatic rings |

| ~1520 | NO₂ asymmetric stretch | Nitro group |

| ~1470 | C-N stretch | Lactam |

Note: These are expected frequency ranges and the exact values would be determined experimentally.

By combining the structural data from X-ray diffraction with the functional group information from vibrational spectroscopy, a comprehensive understanding of the molecular structure and bonding of this compound can be achieved.

Theoretical and Computational Chemistry Studies on 1 4 Nitrobenzyl 1h Indole 2,3 Dione and Analogs

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the molecular structure, electronic properties, and reactivity of chemical compounds. These methods, rooted in quantum mechanics, provide detailed insights at the atomic and molecular levels.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. It is widely used to study the properties of various molecules, including indole (B1671886) derivatives. DFT calculations can elucidate geometric parameters, electronic structure, and other molecular properties. In the context of isatin (B1672199) derivatives, DFT has been employed to calculate electronic and quantum chemical parameters for Quantitative Structure-Activity Relationship (QSAR) studies, which aim to correlate the chemical structure of compounds with their biological activity.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process is crucial for understanding the molecule's shape and steric properties. Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For complex molecules with flexible side chains, identifying the global minimum energy conformation is essential for understanding their interactions with biological targets.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

The electronic structure of a molecule is described by its molecular orbitals, which are mathematical functions that describe the wave-like behavior of electrons. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap generally implies higher reactivity.

For indole derivatives, the distribution of the HOMO and LUMO is typically spread across the aromatic and heterocyclic rings. The presence of electron-withdrawing groups, such as the nitro group in 1-(4-nitrobenzyl)-1H-indole-2,3-dione, is expected to lower the energies of both the HOMO and LUMO and influence the HOMO-LUMO gap.

Charge Distribution Analysis (e.g., Natural Bond Orbital (NBO) Analysis)

Charge distribution analysis provides information about how the total electron density is distributed among the atoms in a molecule. This is crucial for understanding a molecule's polarity, electrostatic potential, and non-covalent interactions. Natural Bond Orbital (NBO) analysis is a method used to study charge distribution, orbital interactions, and bonding within a molecule. NBO analysis provides a localized picture of the electronic structure, which is often more intuitive than the delocalized picture provided by canonical molecular orbitals. It can identify lone pairs, core orbitals, and bonding and antibonding orbitals, and quantify the delocalization of electron density through donor-acceptor interactions.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the electronic excited states of molecules. It is widely employed to predict and interpret UV-Vis absorption spectra. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical predictions can be compared with experimental spectra to understand the electronic transitions responsible for the observed optical properties.

Molecular Modeling and Simulation Approaches

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules and to simulate their behavior. These methods are invaluable for studying the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Molecular dynamics (MD) simulations are a powerful tool within molecular modeling that allow for the study of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into conformational changes, binding processes, and the stability of molecular complexes. For indole derivatives with potential therapeutic applications, MD simulations can be used to investigate their binding modes and stability within the active site of a target protein, providing a more dynamic and realistic picture than static docking studies.

In Silico Characterization of Molecular Systems

The in silico characterization of a molecular system involves the use of computational methods, primarily quantum mechanics, to determine its geometric and electronic properties. For isatin derivatives, Density Functional Theory (DFT) is a commonly employed method to investigate molecular geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP). nih.govresearchgate.net

The structure of this compound combines the planar indole-2,3-dione (isatin) core with a 4-nitrobenzyl group attached to the nitrogen atom. DFT calculations on analogous N-substituted isatins reveal that the isatin core largely maintains its planarity. researchgate.net The N-substituent, in this case, the nitrobenzyl group, will have a specific orientation relative to the isatin ring that minimizes steric hindrance.

The electronic properties are significantly influenced by the substituents. The 4-nitrobenzyl group is strongly electron-withdrawing due to the nitro (-NO2) group. This is expected to have a substantial impact on the electron distribution across the entire molecule.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov In nitro-aromatic compounds, the LUMO is often localized over the nitro-containing ring, indicating its strong electron-accepting nature. nih.gov For this compound, the LUMO is anticipated to have significant contributions from the nitrobenzyl moiety, while the HOMO is likely to be distributed over the electron-rich isatin core.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack. dtic.milmdpi.com Negative potential regions (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive regions (blue) are electron-poor and prone to nucleophilic attack. For isatin analogs, strong negative potentials are consistently observed around the carbonyl oxygens at C2 and C3. researchgate.net The introduction of the 4-nitrobenzyl group would create a significant region of negative potential around the oxygen atoms of the nitro group and a positive potential on the isatin ring, particularly at the carbonyl carbons. dtic.mil

Interactive Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

This table presents estimated values based on computational studies of structurally related isatin derivatives, such as 5-nitroisatin (B147319) and other N-substituted analogs, to approximate the properties of the target compound.

| Descriptor | Predicted Value/Characteristic | Significance | Reference |

| HOMO Energy | ~ -6.5 to -7.5 eV | Indicates electron-donating ability; likely localized on the isatin ring. | nih.govresearchgate.net |

| LUMO Energy | ~ -3.0 to -4.0 eV | Indicates electron-accepting ability; likely localized on the nitrobenzyl moiety. | nih.govresearchgate.net |

| HOMO-LUMO Gap (ΔE) | ~ 3.0 to 4.0 eV | Correlates with chemical reactivity and stability; a smaller gap implies higher reactivity. | nih.gov |

| Dipole Moment | High | The presence of the polar nitro group and carbonyl groups results in a significant molecular dipole moment. | |

| MEP Negative Region | Carbonyl oxygens (C2, C3) and Nitro group oxygens | Indicates primary sites for electrophilic attack and hydrogen bond acceptance. | dtic.milresearchgate.net |

| MEP Positive Region | Carbonyl carbons (C2, C3) and hydrogens of the aromatic rings | Indicates primary sites for nucleophilic attack. | dtic.mil |

Prediction of Reactivity and Reaction Mechanisms

Computational chemistry plays a vital role in predicting the reactivity of molecules and elucidating potential reaction mechanisms. researchgate.net For the isatin scaffold, the primary sites of reactivity are the C2 (amide) and C3 (keto) carbonyl groups. The C3-carbonyl is particularly electrophilic and is the site of numerous reactions, including condensations and additions. nih.gov

The reactivity of this compound is governed by the electronic effects of its constituent parts. The isatin core itself possesses inherent reactivity, and the N-substituent modulates this. The 4-nitrobenzyl group, being a strong electron-withdrawing group, is expected to increase the electrophilicity of the isatin ring system. This withdrawal of electron density makes the carbonyl carbons at the C2 and C3 positions even more electron-deficient and, therefore, more susceptible to nucleophilic attack compared to unsubstituted or N-alkyl-substituted isatins.

Global reactivity descriptors, derived from DFT calculations, can quantify this reactivity. These descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons from a system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Electrophilicity Index (ω): Represents the ability of a molecule to accept electrons.

Studies on nitro-containing aromatic compounds consistently show that the nitro group significantly lowers the LUMO energy, thereby increasing the global electrophilicity index (ω). This suggests that this compound would be a strong electrophile.

Reaction mechanisms for isatin derivatives often involve the initial nucleophilic attack at the C3 carbonyl, followed by subsequent reaction steps. Computational modeling can map the potential energy surface for such reactions, identifying transition states and intermediates to determine the most favorable reaction pathway.

Interactive Table 2: Conceptual DFT Reactivity Descriptors based on Isatin Analogs

The values in this table are representative of those found for substituted isatin and nitroaromatic compounds in the literature and are used to illustrate the expected reactivity profile.

| Reactivity Descriptor | Formula | Predicted Trend for this compound | Implication for Reactivity | Reference |

| Ionization Potential (I) | I ≈ -EHOMO | Relatively High | Less likely to act as an electron donor. | |

| Electron Affinity (A) | A ≈ -ELUMO | High | Strong ability to accept an electron. | |

| Chemical Hardness (η) | η = (I - A) / 2 | Relatively Low | Indicates higher reactivity ("soft" molecule). | |

| Electronegativity (χ) | χ = (I + A) / 2 | High | High tendency to attract electrons. | |

| Electrophilicity Index (ω) | ω = μ2 / 2η (where μ ≈ -χ) | High | Strong electrophilic character, prone to nucleophilic attack. |

Quantitative Structure–Activity Relationship (QSAR) Studies (Focusing on Chemical Reactivity Descriptors)

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov These models are invaluable in drug discovery for predicting the activity of new compounds and optimizing lead structures. For isatin derivatives, QSAR models have been successfully developed to predict their anticancer activities. ut.ac.irjocpr.com

In modern QSAR, descriptors derived from computational chemistry, including chemical reactivity descriptors, play a crucial role. These descriptors can capture the electronic features that govern how a molecule interacts with a biological target.

Relevant descriptors in QSAR studies of isatin analogs often include:

Topological Descriptors: Describe the atomic connectivity and shape of the molecule (e.g., Chi indices). nih.gov

Electronic Descriptors: Quantify the electronic properties, such as charge distribution, dipole moment, and HOMO/LUMO energies.

Quantum Chemical Descriptors: Include reactivity indices like chemical hardness (η), electrophilicity (ω), and specific atomic charges.

QSAR studies on N-alkyl substituted isatins have shown that both steric and electronic factors are important for their anticancer activity. jocpr.com For instance, one study identified that descriptors related to hydrophilicity and molecular connectivity were significant. jocpr.com Another QSAR study on a broader set of isatin derivatives found that descriptors for the number of halogen atoms and lipophilicity were important, while the presence of secondary amide groups had a negative effect on activity. nih.gov

For a molecule like this compound, reactivity descriptors would be particularly relevant in a QSAR model. The high electrophilicity, the specific charge distribution on the carbonyl carbons, and the potential for the nitro group to participate in interactions would likely be captured by these descriptors and correlate with biological activity, especially if the mechanism involves covalent bonding or strong electrostatic interactions with a target protein.

Interactive Table 3: Examples of Descriptors Used in QSAR Models for Isatin Analogs

This table summarizes descriptors found to be significant in published QSAR studies on isatin derivatives, illustrating the types of parameters relevant to this chemical class.

| Descriptor Type | Example Descriptor | Typical Correlation with Anticancer Activity | Rationale/Interpretation | Reference(s) |

| Constitutional | Number of Halogen Atoms | Positive | Halogens can enhance membrane permeability and participate in halogen bonding. | nih.gov |

| Topological | Chi2 (Molecular Connectivity Index) | Negative | Relates to the degree of branching and molecular size; can influence binding pocket fit. | jocpr.com |

| Geometrical | SA Hydrophilic Area | Negative | A larger hydrophilic surface area was found to be detrimental to activity in some models, suggesting the importance of lipophilicity for cell penetration. | jocpr.com |

| Electronic | Dipole Moment | Varies | Can be important for long-range electrostatic interactions with the target receptor. | ut.ac.irut.ac.ir |

| Quantum Chemical | LUMO Energy | Negative Correlation | A lower LUMO energy often correlates with higher activity, indicating that electron-accepting ability is important for the biological mechanism. | ut.ac.irut.ac.ir |

| Functional Group | Number of Secondary Amides | Negative | The presence of certain functional groups can be unfavorable for activity, possibly due to steric or electronic reasons. | nih.gov |

Synthetic Utility and Applications As Precursors in Organic Synthesis

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials researchgate.netuc.ptbohrium.com. 1-(4-Nitrobenzyl)-1H-indole-2,3-dione is an excellent substrate for MCRs, particularly in the synthesis of spirooxindoles researchgate.netsemanticscholar.orgbeilstein-journals.orgresearchgate.net.

In a typical three-component reaction, the isatin (B1672199) derivative acts as the electrophilic component. For example, the reaction of this compound with an active methylene (B1212753) compound (like malononitrile (B47326) or a 1,3-dicarbonyl compound) and another nucleophile (such as an amine or a thiol) can lead to the formation of highly functionalized spiro-heterocycles in a single, atom-economical step beilstein-journals.orguevora.pt. The versatility of MCRs allows for the rapid generation of diverse molecular libraries based on the spirooxindole scaffold, which is of great interest for drug discovery programs uc.ptuevora.pt.

Table 2: Representative Multi-Component Reactions Involving Isatins

| Isatin Derivative | Component 2 | Component 3 | Product Type | Reference |

|---|---|---|---|---|

| N-Substituted Isatin | Arylamine | Cyclopentane-1,3-dione | Spiro[dihydropyridine-oxindole] | beilstein-journals.org |

| N-Substituted Isatin | 1,3-Dicarbonyl Compound | 1,3-Dicarbonyl Compound | Spirooxindole pyranochromenedione | researchgate.net |

Derivatization at C-3 Position for Complex Molecular Architectures

The C-3 carbonyl group of this compound is highly electrophilic and serves as the primary site for derivatization to build complex molecular architectures researchgate.netsemanticscholar.org. This reactivity allows for a wide range of transformations, including:

Aldol (B89426) and Knoevenagel Condensations: Reaction with active methylene compounds leads to the formation of 3-ylideneoxindoles. These products are valuable intermediates themselves, often acting as Michael acceptors for subsequent reactions bohrium.comsemanticscholar.org.

Nucleophilic Additions: A variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents), enolates, and amines, can add to the C-3 carbonyl to generate 3-substituted-3-hydroxyoxindoles nih.govnih.gov. These tertiary alcohols are important chiral building blocks for natural product synthesis.

Wittig-type Reactions: Olefination reactions can be used to convert the C-3 carbonyl into an exocyclic double bond, providing access to a different class of functionalized oxindoles.

Spirocyclization Reactions: The C-3 position is central to the synthesis of a vast number of spirooxindoles. This is often achieved through [3+2] cycloaddition reactions where an azomethine ylide, generated in situ from the isatin and an amino acid, reacts with a dipolarophile. This strategy provides a powerful means to construct complex, three-dimensional spiro-fused heterocyclic systems with high stereocontrol researchgate.netuevora.ptrsc.org.

The ability to readily functionalize the C-3 position makes this compound a cornerstone for the diversity-oriented synthesis of complex molecules with potential biological activities researchgate.netsemanticscholar.org.

N-Substituted Isatins as Building Blocks for Polycyclic Systems

The isatin core, particularly when substituted at the N-1 position with groups like 4-nitrobenzyl, is a powerful starting material for the synthesis of intricate polycyclic systems, most notably spirooxindoles. nih.govresearchgate.net A primary method for achieving this is the [3+2] cycloaddition reaction, which involves the in-situ generation of an azomethine ylide from the isatin precursor. mdpi.commdpi.comwikipedia.org

The reaction of an N-substituted isatin, such as this compound, with an α-amino acid (like sarcosine (B1681465) or L-proline) generates a transient 1,3-dipole (azomethine ylide) via decarboxylative condensation. mdpi.comx-mol.com This highly reactive intermediate can then be trapped by a variety of dipolarophiles (electron-deficient alkenes) to yield complex spiro-pyrrolidinyl oxindoles. nih.gov These structures are characterized by a pyrrolidine (B122466) ring sharing a spirocyclic junction at the C3 position of the oxindole (B195798) core.

The versatility of this method allows for the creation of diverse molecular frameworks by varying the isatin substituent, the amino acid, and the dipolarophile. nih.gov For instance, the reaction of isatin-derived azomethine ylides with dipolarophiles like benzylideneacetone (B49655) can lead to the formation of novel spiropyrrolidine-oxindoles. nih.gov Research has shown that the regioselectivity of such cycloadditions can be tuned by using additives. For example, the presence of water can favor one regioisomer, while the addition of an acid like 4-nitrobenzoic acid can reverse the selectivity, providing access to different substitution patterns on the newly formed heterocyclic ring. nih.gov

The table below illustrates representative examples of the 1,3-dipolar cycloaddition reaction using various N-substituted isatins to form spirooxindole systems, a reaction pathway directly applicable to this compound.

Table 1: Synthesis of Spirooxindoles via 1,3-Dipolar Cycloaddition of N-Substituted Isatins

| N-Substituent on Isatin | Amino Acid | Dipolarophile | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| -H | L-proline | (E,E)-1,3-bis(phenylidene)indan-2-one | Methanol | 85 | x-mol.com |

| -CH₃ (Methyl) | Sarcosine | Isatylidene malononitrile | Methanol | 92 | researchgate.net |

| -CH₂Ph (Benzyl) | Sarcosine | (E)-Chalcone | Toluene | 88 | mdpi.com |

| -H | Benzylamine | Benzylideneacetone | Methanol/Water | 92 | nih.gov |

Formation of 1,2,3-Triazole Conjugates via Click Chemistry

The this compound scaffold also serves as a key precursor for the synthesis of isatin-triazole conjugates. These hybrid molecules are of significant interest due to the combined pharmacological potential of the isatin and 1,2,3-triazole moieties. researchgate.netnih.gov The most efficient and widely used method for their synthesis is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgchemie-brunschwig.ch

The synthesis typically involves a two-step process. First, the isatin nitrogen must be functionalized with either a terminal alkyne or an azide (B81097) group. For example, this compound can be N-alkylated using a haloalkyne (like propargyl bromide) to introduce the alkyne functionality. researchgate.net Alternatively, N-alkylation with a dihaloalkane followed by substitution with sodium azide yields an N-alkylazido-isatin. nih.govacs.org

In the second step, the resulting isatin derivative (either alkyne or azide) undergoes a highly regioselective [3+2] cycloaddition with a corresponding azide or alkyne partner in the presence of a copper(I) catalyst. organic-chemistry.orgacs.org This reaction reliably produces 1,4-disubstituted 1,2,3-triazole rings, covalently linking the isatin core to another molecule of interest. researchgate.net This modular approach allows for the creation of extensive libraries of isatin-triazole conjugates for various applications, including drug discovery. acs.orgresearchgate.net

For instance, N-alkylazido-isatins can be reacted with various terminal alkynes, such as those derived from other bioactive scaffolds, to produce diverse hybrid structures. acs.org Similarly, N-propargylated isatin can react with a wide range of organic azides. researchgate.netnih.gov The reaction conditions are generally mild, often proceeding at room temperature in various solvents, including aqueous media, and give high yields. researchgate.net

The table below provides examples of the synthesis of isatin-1,2,3-triazole conjugates, illustrating the general methodology applicable to derivatives of this compound.

Table 2: Synthesis of Isatin-1,2,3-Triazole Conjugates via CuAAC Click Chemistry

| Isatin Precursor | Reaction Partner | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-(2-Azidoethyl)isatin | Propargyl p-tolyl ether | CuSO₄·5H₂O, Sodium Ascorbate | DMF | 95 | nih.gov |

| 5-Chloro-1-(2-azidoethyl)isatin | Propargyl ferulate | CuSO₄·5H₂O, Sodium Ascorbate | DMF | 91 | nih.gov |

| N-Propargyl isatin | 2-Methyl-5-nitro-1-azido-imidazole | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 85-95 | acs.org |

| N-Propargyl isatin | Benzyl (B1604629) azide | CuI | THF | Not specified | researchgate.net |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.